molecular formula C20H25NO3 B4138656 methyl 4-[(1-adamantylacetyl)amino]benzoate

methyl 4-[(1-adamantylacetyl)amino]benzoate

Cat. No. B4138656
M. Wt: 327.4 g/mol
InChI Key: ODCDOLIIUSOBHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(1-adamantylacetyl)amino]benzoate, also known as MAAB, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. MAAB belongs to the class of adamantane-based compounds and has been found to possess anti-inflammatory, analgesic, and antitumor properties.

Mechanism of Action

The exact mechanism of action of methyl 4-[(1-adamantylacetyl)amino]benzoate is not fully understood. However, it has been proposed that methyl 4-[(1-adamantylacetyl)amino]benzoate exerts its anti-inflammatory and analgesic effects by inhibiting the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. methyl 4-[(1-adamantylacetyl)amino]benzoate has also been found to activate the adenosine A1 receptor, which may contribute to its analgesic effects.
In the field of oncology, methyl 4-[(1-adamantylacetyl)amino]benzoate has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G0/G1 phase and by promoting apoptosis through the caspase-3 pathway.
Biochemical and Physiological Effects:
methyl 4-[(1-adamantylacetyl)amino]benzoate has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that methyl 4-[(1-adamantylacetyl)amino]benzoate inhibits the production of pro-inflammatory cytokines such as IL-1β and TNF-α in LPS-stimulated macrophages. methyl 4-[(1-adamantylacetyl)amino]benzoate has also been found to exhibit analgesic effects in a mouse model of formalin-induced pain. In addition, methyl 4-[(1-adamantylacetyl)amino]benzoate has been found to inhibit the growth of various cancer cell lines and to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

Methyl 4-[(1-adamantylacetyl)amino]benzoate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high yield and purity. methyl 4-[(1-adamantylacetyl)amino]benzoate has been found to exhibit potent anti-inflammatory, analgesic, and antitumor properties, which make it a promising candidate for further research. However, one limitation of methyl 4-[(1-adamantylacetyl)amino]benzoate is that its mechanism of action is not fully understood. Further research is needed to elucidate the exact molecular targets of methyl 4-[(1-adamantylacetyl)amino]benzoate and its downstream signaling pathways.

Future Directions

There are several future directions for research on methyl 4-[(1-adamantylacetyl)amino]benzoate. One direction is to investigate the molecular targets of methyl 4-[(1-adamantylacetyl)amino]benzoate and its downstream signaling pathways. This will provide a better understanding of the mechanism of action of methyl 4-[(1-adamantylacetyl)amino]benzoate and may lead to the development of more potent analogs. Another direction is to investigate the pharmacokinetics and pharmacodynamics of methyl 4-[(1-adamantylacetyl)amino]benzoate in animal models. This will provide important information on the absorption, distribution, metabolism, and excretion of methyl 4-[(1-adamantylacetyl)amino]benzoate in vivo. Finally, further studies are needed to investigate the potential therapeutic applications of methyl 4-[(1-adamantylacetyl)amino]benzoate in various disease models, such as inflammatory diseases and cancer.

Scientific Research Applications

Methyl 4-[(1-adamantylacetyl)amino]benzoate has been found to possess potential therapeutic applications in various scientific research fields. In the field of medicinal chemistry, methyl 4-[(1-adamantylacetyl)amino]benzoate has been studied for its anti-inflammatory and analgesic properties. It has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. methyl 4-[(1-adamantylacetyl)amino]benzoate has also been found to exhibit analgesic effects in a mouse model of formalin-induced pain.
In the field of oncology, methyl 4-[(1-adamantylacetyl)amino]benzoate has been studied for its antitumor properties. It has been found to inhibit the growth of various cancer cell lines such as human breast cancer (MCF-7), human liver cancer (HepG2), and human colon cancer (HCT116) cells. methyl 4-[(1-adamantylacetyl)amino]benzoate has also been found to induce apoptosis in cancer cells by activating the caspase-3 pathway.

properties

IUPAC Name

methyl 4-[[2-(1-adamantyl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-24-19(23)16-2-4-17(5-3-16)21-18(22)12-20-9-13-6-14(10-20)8-15(7-13)11-20/h2-5,13-15H,6-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCDOLIIUSOBHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(tricyclo[3.3.1.1~3,7~]dec-1-ylacetyl)amino]benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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